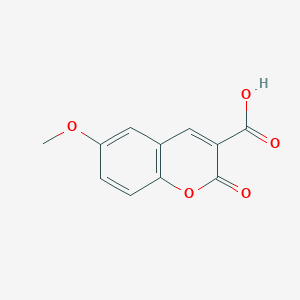

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

概要

説明

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、分子式C11H8O5、分子量220.18 g/molの化学化合物です 。これは、様々な生物学的活性と様々な分野での応用で知られているクマリン類の誘導体です。

準備方法

合成経路と反応条件

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸の合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、ピペリジンなどの触媒の存在下で、6-メトキシ-2-ヒドロキシベンズアルデヒドとマロン酸を反応させることです 。反応は、エタノールまたは酢酸などの適切な溶媒中で還流条件下で行われます。

工業生産方法

化学反応の分析

反応の種類

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、次のものを含む様々な化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化される可能性があります。

還元: 還元反応は、化合物をジヒドロ誘導体に転換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬に応じて、置換クロメン、ジヒドロクロメン、キノンなどがあります .

科学研究での応用

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、科学研究で幅広い用途を持っています。

化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌、抗酸化、抗炎症などの様々な生物学的活性を示します。

医学: 特に癌や感染症の治療において、その潜在的な治療効果について調査されています。

科学的研究の応用

While specific applications of "6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid" are not detailed within the provided search results, the related research suggests potential applications based on its properties and the uses of similar compounds.

Here's what can be gathered:

Chemical Properties and Identifiers

"this compound" has the molecular formula and a molecular weight of 220.18 g/mol . Key identifiers include the IUPAC name 6-methoxy-2-oxochromene-3-carboxylic acid, InChI code InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13), and SMILES string COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O . It is also known by several synonyms, including this compound and 6-methoxy-2-oxochromene-3-carboxylic acid .

Antiproliferative Agents and Fluorescent Probes

Research on coumarin derivatives, which share a similar structure, indicates potential applications as antiproliferative agents and fluorescent probes . Derivatives of coumarin-hydroxamic acid were designed and synthesized for this dual purpose, showing that some compounds inhibited cancer cell proliferation and exhibited strong binding to histone deacetylases . Specifically, compounds 7c , 7e , 7f , 7i , and 7j demonstrated similar antiproliferative activity to the reference compound at a concentration of 10 μM . Additionally, compounds 7j and 7k showed significantly increased relative fluorescence, suggesting their potential as fluorescent probes .

Photoinitiators

Coumarin-based compounds have been explored as high-performance photoinitiators . This suggests that "this compound" and its derivatives could be investigated for similar applications in photochemistry .

Carbonic Anhydrase Inhibitors

"this compound" is related to compounds that act as selective inhibitors of carbonic anhydrase IX and XII .

Synthesis of Coumarins

作用機序

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、シクロオキシゲナーゼやリポキシゲナーゼなどの酵素を阻害することで、抗炎症効果をもたらします。 細胞シグナル伝達経路にも作用し、細胞増殖やアポトーシスに関与する遺伝子の発現を調節します .

類似の化合物との比較

類似の化合物

- 6-クロロ-2-オキソ-2H-クロメン-3-カルボン酸

- 8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸

- 2-オキソ-2H-クロメン-3-カルボン酸 (2,4-ジメトキシ-ベンジリデン)-ヒドラジド

- 2-オキソ-2H-クロメン-3-カルボン酸 (4-ブロモ-ベンジリデン)-ヒドラジド

独自性

6-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸は、6位にメトキシ基を持つことで、特定の化学的および生物学的特性を付与されるため、独特です。 この置換は、化合物の溶解性、安定性、生物学的標的との相互作用を強化し、様々な用途に役立つ化合物となります .

類似化合物との比較

Similar Compounds

- 6-chloro-2-oxo-2H-chromene-3-carboxylic acid

- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- 2-oxo-2H-chromene-3-carboxylic acid (2,4-dimethoxy-benzylidene)-hydrazide

- 2-oxo-2H-chromene-3-carboxylic acid (4-bromo-benzylidene)-hydrazide

Uniqueness

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its methoxy group at the 6-position, which imparts specific chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the class of chromenes, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C11H10O5

Molecular Weight: 218.19 g/mol

CAS Number: 711717

The compound features a methoxy group and a carboxylic acid moiety that contribute to its unique reactivity and solubility characteristics. The structural attributes are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested:

- Prostate cancer (PC3)

- Breast cancer (MDA-MB-231, BT-474)

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving modulation of cell cycle regulatory proteins such as p21 and p53. For instance, compounds derived from this structure exhibited growth inhibition comparable to standard chemotherapeutics at concentrations around 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.63 | Induces apoptosis via caspase activation |

| PC3 | 10.38 | Modulates p21 and p53 expression |

| BT-474 | Comparable to SAHA | Inhibits HDACs leading to altered gene expression |

Antioxidant Activity

The compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is essential for reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering the expression of apoptotic regulators like p53.

- Cell Cycle Regulation : It influences the expression levels of cyclin-dependent kinase inhibitors, leading to cell cycle arrest.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MDA-MB-231 Cells : This study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 24 hours of exposure .

- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to reduced tumor growth rates compared to control groups, indicating its potential for further development as an anticancer agent.

特性

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQAIQZABTSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351856 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-44-8 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。